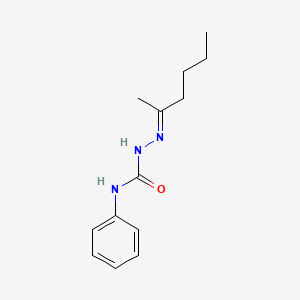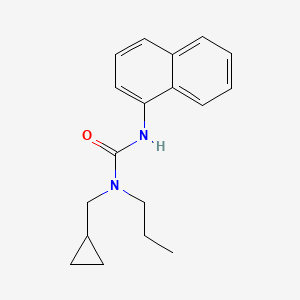
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as DPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. DPNB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide involves its binding to the ERβ receptor, which leads to the activation of downstream signaling pathways. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been found to have anti-inflammatory and anti-cancer properties. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide in lab experiments is its high selectivity for the ERβ receptor. This allows researchers to study the specific effects of ERβ activation without the confounding effects of other receptors. However, one of the limitations of using N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is its relatively low potency compared to other ERβ agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the potential use of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective ERβ agonists that can be used in a wider range of experiments. Finally, there is also interest in exploring the potential use of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a tool for studying the role of ERβ in other physiological systems, such as the cardiovascular system and the immune system.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for the ERβ receptor and its range of biochemical and physiological effects make it a valuable tool for studying the central nervous system, inflammation, and cancer. While there are some limitations to its use, there are also several promising future directions for research on N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) and results in the formation of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a white solid.
科学研究应用
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a range of effects on the central nervous system. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been found to be a potent and selective agonist of the estrogen receptor beta (ERβ), which is known to play a role in the regulation of mood, cognition, and neuroprotection.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-5-10-18(13-15(14)2)21-19(22)17-8-6-16(7-9-17)11-12-20(3,4)23/h5-10,13,23H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTJKUNXTDBAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)

![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)

